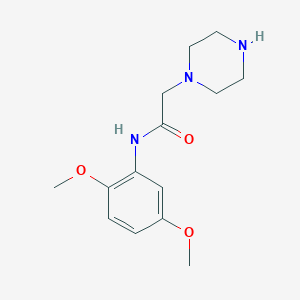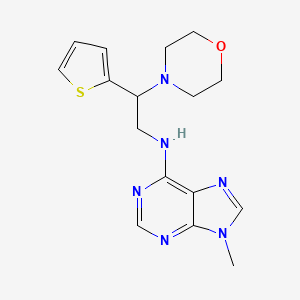
N-(2,5-dimethoxyphenyl)-2-(piperazin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethoxyphenyl)-2-(piperazin-1-yl)acetamide, also known as DOM, is a psychoactive drug that belongs to the phenethylamine family. It was first synthesized in the 1960s by Alexander Shulgin, a renowned chemist and pharmacologist. DOM is a potent hallucinogen that produces intense visual and auditory hallucinations, altered perception of time and space, and changes in mood and thought patterns. The chemical structure of DOM is similar to other hallucinogens such as LSD and mescaline, but it has unique properties that make it a valuable tool for scientific research.
作用機序
The exact mechanism of action of N-(2,5-dimethoxyphenyl)-2-(piperazin-1-yl)acetamide is not fully understood, but it is believed to involve the activation of serotonin receptors in the brain. Serotonin is a neurotransmitter that plays a key role in regulating mood, appetite, and sleep. Hallucinogens like this compound are thought to mimic the effects of serotonin by binding to specific receptors and altering the activity of neural circuits involved in perception and cognition.
Biochemical and Physiological Effects
This compound produces a wide range of biochemical and physiological effects that are similar to other hallucinogens. It increases the release of serotonin and other neurotransmitters in the brain, leading to changes in mood, perception, and thought patterns. It also alters the activity of several brain regions, including the prefrontal cortex, the amygdala, and the hippocampus, which are involved in memory, emotion, and cognition.
実験室実験の利点と制限
N-(2,5-dimethoxyphenyl)-2-(piperazin-1-yl)acetamide has several advantages as a research tool, including its potency, selectivity for serotonin receptors, and ability to produce consistent and reproducible effects. It is also relatively stable and easy to handle in the laboratory. However, there are also some limitations to its use, including its potential toxicity and the need for specialized equipment and expertise to synthesize and handle the compound safely.
将来の方向性
There are several potential future directions for research on N-(2,5-dimethoxyphenyl)-2-(piperazin-1-yl)acetamide and other hallucinogens. One area of interest is the development of new drugs that target specific serotonin receptors and produce more selective and beneficial effects. Another area of research is the use of hallucinogens in psychotherapy, particularly for the treatment of mood and anxiety disorders. Finally, there is ongoing research on the long-term effects of hallucinogens on the brain and behavior, including their potential for neuroplasticity and neuroprotection.
合成法
The synthesis of N-(2,5-dimethoxyphenyl)-2-(piperazin-1-yl)acetamide involves several chemical reactions that require specialized equipment and expertise. The starting material for the synthesis is 2,5-dimethoxybenzaldehyde, which is reacted with nitroethane to form the corresponding nitrostyrene. The nitrostyrene is then reduced to the amine using a reducing agent such as lithium aluminum hydride. The resulting amine is then acetylated using acetic anhydride and pyridine to yield the final product, this compound.
科学的研究の応用
N-(2,5-dimethoxyphenyl)-2-(piperazin-1-yl)acetamide has been used extensively in scientific research to study the mechanisms of action of hallucinogens and their effects on the brain and behavior. It has been used in animal models to investigate the role of serotonin receptors in mediating the effects of hallucinogens. Studies have shown that this compound binds to several serotonin receptors, including 5-HT1A, 5-HT2A, and 5-HT2C, which are involved in modulating mood, perception, and cognition.
特性
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-piperazin-1-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-19-11-3-4-13(20-2)12(9-11)16-14(18)10-17-7-5-15-6-8-17/h3-4,9,15H,5-8,10H2,1-2H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCUBWMKDGXUFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2CCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-(6-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2371767.png)
![3-Amino-2-[(3-bromo-4-fluorophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B2371768.png)


![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-5-(trifluoromethyl)-1,3-thiazole-4-carboxamide;hydrochloride](/img/structure/B2371773.png)

![(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-7-[[(4-methoxyphenyl)-diphenylmethyl]amino]heptanoic acid](/img/structure/B2371776.png)


![4-fluoro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2371783.png)
![2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline](/img/structure/B2371785.png)
![3-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazole-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2371786.png)
![6-acetyl-2-[(4-pentoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2371787.png)